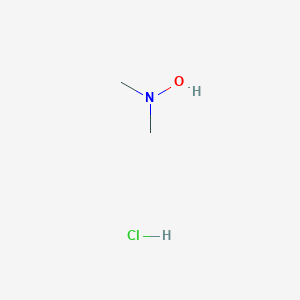

N,N-Dimethylhydroxylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45353. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Dimethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c1-3(2)4;/h4H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWVAHCWJLGKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5725-96-2 (Parent) | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016645060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30168107 | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

21.2 [mmHg] | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16645-06-0 | |

| Record name | Methanamine, N-hydroxy-N-methyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16645-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016645060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16645-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxy-N,N-dimethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanistic Roles of N,N-Dimethylhydroxylamine Hydrochloride: A Technical Guide for the Advanced Scientist

In the landscape of modern organic chemistry and drug development, a nuanced understanding of reagent mechanisms is paramount to innovation and efficiency. N,N-Dimethylhydroxylamine hydrochloride, a seemingly simple molecule, presents a fascinating case study in chemical versatility. Its utility extends far beyond a single application, acting as a sophisticated tool in the hands of the informed researcher. This guide provides an in-depth exploration of the core mechanisms through which this reagent exerts its effects, offering field-proven insights into its application in organic synthesis, polymer chemistry, and analytical methods.

Foundational Chemical Properties and Reactivity

This compound ((CH₃)₂NOH·HCl) is a white to off-white crystalline solid, soluble in water and polar organic solvents like methanol and ethanol.[1] Its reactivity is centered around the nitrogen and oxygen atoms of the hydroxylamine moiety, which can act as a nucleophile, a reducing agent, or a precursor to a stable radical scavenger. The hydrochloride salt form enhances its stability and ease of handling.[2]

| Property | Value |

| CAS Number | 16645-06-0 |

| Molecular Formula | C₂H₈ClNO[1] |

| Molecular Weight | 97.54 g/mol [1] |

| Melting Point | 107-109 °C[3] |

The Nucleophilic Character: Gateway to Weinreb Amides and Oximes

The nitrogen atom in N,N-Dimethylhydroxylamine possesses a lone pair of electrons, rendering it nucleophilic. This fundamental property is the cornerstone of its most celebrated application: the synthesis of Weinreb amides.

Mechanism of Weinreb Amide Synthesis

The Weinreb ketone synthesis is a highly reliable method for the preparation of ketones, avoiding the common issue of over-addition seen with more reactive organometallic reagents.[4] The success of this synthesis hinges on the formation of a stable N-methoxy-N-methylamide, known as the Weinreb amide.[5]

The formation of the Weinreb amide from a carboxylic acid derivative (such as an acid chloride or an activated carboxylic acid) and N,O-dimethylhydroxylamine hydrochloride proceeds via a nucleophilic acyl substitution mechanism.[6][7]

Figure 1: General workflow for Weinreb amide synthesis.

The key to the Weinreb synthesis's success lies in the subsequent reaction of the Weinreb amide with an organometallic reagent (e.g., a Grignard or organolithium reagent). The reaction proceeds through a stable, five-membered chelated tetrahedral intermediate.[4][6] This intermediate prevents the collapse of the carbonyl and a second nucleophilic addition, which would lead to the formation of a tertiary alcohol.[6][8] Upon acidic workup, the stable intermediate hydrolyzes to afford the desired ketone in high yield.[5]

Experimental Protocol: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol outlines a general procedure for the synthesis of a Weinreb amide from a carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as the activating agent.[9]

-

Activation: To a stirred solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature, add CDI (1.1 equiv) in one portion. Stir the mixture until gas evolution (CO₂) ceases, typically for 30-60 minutes.

-

Amide Formation: To the resulting solution of the activated acyl imidazole, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) to neutralize the hydrochloride.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanism of Oxime Formation

This compound can also react with aldehydes and ketones to form oxime ethers. This reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration.[10][11] The reaction is typically carried out in the presence of a mild base to free the nucleophilic hydroxylamine from its hydrochloride salt.

Figure 2: Mechanism of oxime ether formation.

The Reductive Capacity: From Nitro Compounds to Amines

This compound can function as a reducing agent, particularly for the conversion of nitro compounds to primary amines.[12] This transformation is a cornerstone of many synthetic pathways, especially in the preparation of anilines from nitroarenes.[13]

The reduction of a nitro group is a stepwise process that involves the transfer of six electrons and proceeds through nitroso and hydroxylamine intermediates.[14]

Figure 3: Stepwise reduction of a nitro group.

While strong reducing agents like catalytic hydrogenation (H₂/Pd/C) or metals in acidic media (e.g., Fe/HCl, SnCl₂) are commonly employed for this transformation, N,N-Dimethylhydroxylamine offers a milder alternative that can be advantageous in the presence of other reducible functional groups.[15][16][17] The precise mechanism of electron transfer from N,N-Dimethylhydroxylamine to the nitro group is complex and can be influenced by reaction conditions.

The Radical Scavenger: Taming Reactive Intermediates

The hydroxylamine functionality imparts N,N-Dimethylhydroxylamine with the ability to act as a potent free radical scavenger.[18] This property is exploited in its use as a "short-stopping" agent in free-radical polymerization reactions.[3][19][20][21][22]

Mechanism of Radical Scavenging and Polymerization Inhibition

In free-radical polymerization, a "short-stopper" is added at a specific point to terminate the reaction and control the molecular weight and properties of the resulting polymer.[20] N,N-dialkylhydroxylamines, including N,N-Dimethylhydroxylamine, achieve this by reacting with and deactivating the propagating polymer radicals.[3]

The mechanism involves the donation of a hydrogen atom from the hydroxyl group of the hydroxylamine to the radical species, forming a stable nitroxide radical.[23] This nitroxide radical is significantly less reactive than the propagating radical and is unable to initiate further polymerization, effectively terminating the chain reaction.[23]

Figure 4: Mechanism of polymerization termination by N,N-Dimethylhydroxylamine.

Analytical Applications: Quantifying Carbonyl Compounds

The reaction of hydroxylamines with aldehydes and ketones to form oximes can be harnessed for the quantitative analysis of carbonyl compounds.[24][25] One common method involves the reaction of the sample with a known excess of hydroxylamine hydrochloride. The reaction liberates hydrochloric acid, which can then be titrated with a standardized base.[24] This technique provides a reliable method for determining the total carbonyl content in a sample. Modern analytical approaches may also involve derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis.[26][27]

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2][18] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[18]

Conclusion

This compound is a versatile and powerful reagent whose utility is underpinned by a rich and varied mechanistic chemistry. From its role as a nucleophile in the elegant Weinreb amide synthesis to its function as a reducing agent and a radical scavenger, a deep understanding of its modes of action empowers researchers to employ it with precision and control. By appreciating the subtleties of its reactivity, scientists in both academic and industrial settings can continue to leverage this remarkable compound to advance the frontiers of chemical synthesis and materials science.

References

-

Grokipedia. Weinreb ketone synthesis. [Link]

-

TutorChase. How do you prepare a Weinreb amide?[Link]

-

Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-197. [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. [Link]

-

ACS Publications. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. [Link]

-

ACS Publications. Production of Hydroxyl Radical via the Activation of Hydrogen Peroxide by Hydroxylamine. [Link]

-

PubMed Central. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]

-

Organic Syntheses. This compound. [Link]

-

Grokipedia. Reduction of nitro compounds. [Link]

- Google Patents.

-

Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]

-

ResearchGate. (PDF) An efficient one pot synthesis of oxime by classical method. [Link]

-

Wikipedia. N,O-Dimethylhydroxylamine. [Link]

-

Free radical reactions of monochloramine and hydroxylamine in aqueous solution. [Link]

-

NIH. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. [Link]

-

OSTI.GOV. Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. [Link]

-

Wikipedia. Hydroxylamine. [Link]

- Google Patents.

- Google Patents.

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

PubMed Central. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

-

Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. [Link]

-

Organic Chemistry Revision Sheets Reaction Mechanism Notes. [Link]

-

NIH. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]

- Google Patents.

-

ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]

-

EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

- Google Patents.

-

NIH. Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. [Link]

- Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

- Google Patents.

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 3. US3222334A - N,n-dialkylhydroxylamines as shortstopping agents for emulsion polymerizations - Google Patents [patents.google.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. grokipedia.com [grokipedia.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. benchchem.com [benchchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. yccskarad.com [yccskarad.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. grokipedia.com [grokipedia.com]

- 14. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 16. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scbt.com [scbt.com]

- 20. US9234052B2 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]

- 21. US9309331B2 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]

- 22. WO2014052212A1 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]

- 23. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 24. osti.gov [osti.gov]

- 25. Determination of water-soluble carbonyl compounds in cyclic and acyclic solvents by potentiometric titration | Metrohm [metrohm.com]

- 26. apps.thermoscientific.com [apps.thermoscientific.com]

- 27. epa.gov [epa.gov]

An In-Depth Technical Guide to the Synthesis of N,N-Dimethylhydroxylamine Hydrochloride from Hydroxylamine

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of N,N-Dimethylhydroxylamine hydrochloride, a crucial reagent in modern organic chemistry. With full editorial control, this document is structured to offer not just a protocol, but a deep understanding of the synthetic process, grounded in scientific principles and practical field experience.

Introduction: The Significance of this compound

N,N-Dimethylhydroxylamine, often used as its more stable hydrochloride salt, is a versatile synthetic intermediate. Its primary application lies in the formation of "Weinreb amides." These N-methoxy-N-methylamides are highly valued in organic synthesis due to their controlled reactivity with organometallic reagents to produce ketones, avoiding the over-addition that leads to tertiary alcohols. This level of control is paramount in the construction of complex molecules, particularly in the pharmaceutical industry.[1][2] Beyond Weinreb amide synthesis, it also serves as a building block for various other organic compounds.[3]

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound from hydroxylamine can be approached through several strategic routes. The choice of method often depends on the scale of the reaction, available starting materials, and safety considerations. Here, we will explore the most prominent and practical methodologies.

Multi-step Synthesis via Carbamate Intermediate

A robust and well-documented method involves a three-step process starting from hydroxylamine hydrochloride. This approach offers high yields and a relatively pure product. The overall transformation can be summarized as follows:

-

Protection: Hydroxylamine hydrochloride is reacted with an alkyl chloroformate (e.g., ethyl chloroformate) to form an N-hydroxycarbamate. This step protects the hydroxylamine functionality and facilitates the subsequent alkylation.

-

Dimethylation: The N-hydroxycarbamate is then exhaustively methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base. This step introduces the two methyl groups onto the nitrogen atom.

-

Deprotection/Hydrolysis: The resulting N,O-dimethylhydroxycarbamate is hydrolyzed under acidic conditions to cleave the carbamate group, yielding N,N-dimethylhydroxylamine, which is then isolated as its hydrochloride salt.

A key advantage of this method is the avoidance of direct handling of free hydroxylamine, which can be unstable. The intermediates are generally stable and can be purified at each stage, leading to a high-purity final product.[4]

Direct Alkylation of Hydroxylamine

Direct alkylation of hydroxylamine with a methylating agent like methyl iodide presents a more direct route. However, this approach is often plagued by a lack of selectivity, leading to a mixture of N-methylated, O-methylated, and polysubstituted products. The relative nucleophilicity of the nitrogen and oxygen atoms in hydroxylamine complicates achieving selective N,N-dimethylation. Controlling the reaction conditions, such as stoichiometry, temperature, and solvent, is critical to favor the desired product.

Reductive Amination of Formaldehyde with Hydroxylamine

Reductive amination is a powerful tool for the formation of C-N bonds.[5][6] In principle, hydroxylamine could be reacted with formaldehyde to form an imine or related intermediate, which is then reduced in situ to introduce a methyl group. Repeating this process would yield the desired N,N-dimethylated product. A classic named reaction that falls under this category is the Eschweiler-Clarke reaction , which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[7][8][9][10] This one-pot procedure is attractive for its simplicity. However, the reactivity of hydroxylamine under these conditions must be carefully considered to avoid undesired side reactions.

Mechanistic Insights: The Chemistry Behind the Synthesis

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing the synthetic process.

Mechanism of the Multi-step Synthesis via Carbamate Intermediate

The key steps in this synthesis are the nucleophilic substitution reactions. In the dimethylation step, the nitrogen of the N-hydroxycarbamate acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. The reaction proceeds in a stepwise manner, first forming the N-methyl derivative, which is then further methylated to the N,N-dimethyl product. The final acid-catalyzed hydrolysis involves the protonation of the carbamate carbonyl oxygen, followed by nucleophilic attack of water, leading to the collapse of the tetrahedral intermediate and release of N,N-dimethylhydroxylamine, carbon dioxide, and the corresponding alcohol.

Mechanism of the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion.[7][8][9] For hydroxylamine, the reaction would initiate with the nucleophilic attack of the nitrogen on formaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion. The formic acid in the reaction mixture serves as a hydride donor, reducing the iminium ion to the N-methylhydroxylamine. This process is then repeated to yield N,N-dimethylhydroxylamine. A key feature of this reaction is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[9]

Detailed Experimental Protocol: Multi-step Synthesis

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound via the carbamate intermediate route, adapted from established literature procedures.[4]

Safety First: This entire procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Hydroxylamine and dimethyl sulfate are hazardous materials and should be handled with extreme caution.[11][12][13][14][15]

Step 1: Synthesis of Ethyl N-hydroxycarbamate

-

To a solution of hydroxylamine hydrochloride (1.0 eq) in water, add ethyl chloroformate (1.5 eq).

-

Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (2.0 eq) while vigorously stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl N-hydroxycarbamate.

Step 2: Synthesis of Ethyl N,N-dimethyl-N-hydroxycarbamate

-

Dissolve the ethyl N-hydroxycarbamate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a base, for example, sodium hydride (2.2 eq), portion-wise at 0 °C.

-

Slowly add dimethyl sulfate (2.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Hydrolysis to this compound

-

To the purified ethyl N,N-dimethyl-N-hydroxycarbamate (1.0 eq), add concentrated hydrochloric acid (excess).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid and water.

-

The resulting solid is crude this compound.

Purification of this compound

The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol or a mixture of ethanol and diethyl ether.[16]

-

Dissolve the crude solid in a minimum amount of hot isopropanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Data Presentation

| Parameter | Value |

| Starting Material | Hydroxylamine Hydrochloride |

| Key Reagents | Ethyl Chloroformate, Dimethyl Sulfate, Hydrochloric Acid |

| Intermediate 1 | Ethyl N-hydroxycarbamate |

| Intermediate 2 | Ethyl N,N-dimethyl-N-hydroxycarbamate |

| Final Product | This compound |

| Typical Overall Yield | 60-70% |

| Melting Point | 103-106 °C (in a sealed tube)[16] |

Visualization of the Synthetic Pathway and Workflow

Reaction Mechanism: Multi-step Synthesis

Caption: Multi-step synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the two methyl groups and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-O and C-N bonds, as well as the broad absorption associated with the hydrochloride salt.

-

Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature value.[16]

-

Elemental Analysis: To confirm the empirical formula.

Safety and Handling

-

Hydroxylamine and its salts: These are potentially explosive, especially when heated.[11] They are also toxic and can cause skin irritation.[12][13][14][15]

-

Dimethyl sulfate: This is a potent alkylating agent and is extremely toxic and carcinogenic. It should be handled with extreme care, using appropriate engineering controls and personal protective equipment.

-

Hydrochloric acid: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from hydroxylamine is a multi-step process that requires careful execution and adherence to safety protocols. The route via a carbamate intermediate offers a reliable and high-yielding method for obtaining this valuable synthetic reagent. By understanding the underlying chemical principles and following a well-defined experimental protocol, researchers can successfully prepare this compound for its diverse applications in organic synthesis.

References

-

Cope, A. C., & Ciganek, E. (n.d.). METHYLENECYCLOHEXANE AND this compound. Organic Syntheses. Retrieved from [Link]

- Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry, 37(10), 1673–1674.

- Google Patents. (n.d.). Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.

- Google Patents. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

- Google Patents. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

- Goel, O. P., Krolls, U., & Stier, M. (1987). A convenient one-pot synthesis of ethyl N-methoxy-N-methylcarbamate and its use in the preparation of N,O-dimethylhydroxylamine hydrochloride.

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.

- Borch, R. F. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. Organic Syntheses, 52, 124.

-

SOEST Hawaii. (1999, March 26). HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

-

MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

Journal of the Chemical Society of Pakistan. (n.d.). Alkylation of Hydroxypyrones. Retrieved from [Link]

-

LinkedIn. (n.d.). The Role of N,O-Dimethylhydroxylamine HCl in Modern Organic Synthesis. Retrieved from [Link]

-

Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two... Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.

-

ResearchGate. (n.d.). Kinetics of the Reaction of Methyl Iodide with Hydroxylamine in an Aqueous Solution within the Framework of Nuclear Spent Fuel Reprocessing. Retrieved from [Link]

Sources

- 1. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. HYDROXYLAMINE HYDROCHLORIDE [soest.hawaii.edu]

- 13. fishersci.com [fishersci.com]

- 14. actylislab.com [actylislab.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of N,N-Dimethylhydroxylamine hydrochloride

An In-Depth Technical Guide to N,N-Dimethylhydroxylamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 16645-06-0), a versatile chemical compound with specific applications in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, reactivity, and analytical characterization of this reagent, grounding all claims in authoritative data.

A crucial point of clarification is the distinction between this compound and its more commonly cited isomer, N,O-Dimethylhydroxylamine hydrochloride (CAS No. 6638-79-5). The latter is famously used in the Weinreb ketone synthesis.[1][2] This guide will focus exclusively on the N,N-dimethyl isomer, clarifying its unique properties and applications.

Core Physicochemical Properties

This compound is a solid organic compound. Its fundamental properties are summarized below, providing a foundational dataset for its use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 16645-06-0 | [3] |

| Molecular Formula | C₂H₈ClNO or (CH₃)₂NOH·HCl | [3][4] |

| Molecular Weight | 97.54 g/mol | [3][4] |

| Appearance | Solid | |

| Melting Point | 107-109 °C | [5][6] |

| Solubility | Soluble in water, dimethyl sulfoxide, and methanol.[7][8] | [7][8] |

| Purity Assay | Typically ≥99% |

Chemical Structure and Isomeric Distinction

The precise arrangement of atoms dictates the reactivity and function of a molecule. N,N-Dimethylhydroxylamine features two methyl groups and a hydroxyl group attached to the same nitrogen atom. This structure is distinct from its N,O-dimethyl isomer, where one methyl group is on the nitrogen and the other is on the oxygen.

Diagram: Isomeric Structures

Caption: Structural comparison of N,N- and N,O- isomers.

Chemical Reactivity, Stability, and Handling

Stability and Storage

This compound is hygroscopic, meaning it readily absorbs moisture from the air.[9] Therefore, it must be stored in a cool, dry place within a tightly sealed container to maintain its integrity.[10] Exposure to moist air or water should be avoided.[9] The compound is generally stable under recommended storage conditions.[10][11]

Reactivity and Incompatibilities

The compound's reactivity is dictated by the hydroxylamine functional group.

-

Incompatible Materials: It is incompatible with strong oxidizing agents and bases.[9][10] Contact with these substances can lead to vigorous and potentially hazardous reactions.

-

Thermal Decomposition: When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[9][10][11] Studies on analogous compounds like N,N-Diethylhydroxylamine (DEHA) show that decomposition pathways are temperature-dependent, potentially forming NOx at lower temperatures (below 500°C) and ammonia (NH₃) at higher temperatures.[12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.

-

Hazard Statements: It causes skin irritation (H315) and serious eye irritation (H319).[4][13]

-

Precautionary Measures: Standard laboratory PPE, including protective gloves, clothing, and eye/face protection, should be worn when handling this compound.[9] Hands and any exposed skin should be washed thoroughly after handling.[9] In case of contact with eyes, rinse cautiously with water for several minutes.[9]

Key Applications in Synthesis

While its N,O- isomer is renowned for Weinreb amide synthesis,[2][7] this compound serves distinct roles:

-

Polymer-Chain Terminator: It has been identified as an effective polymer-chain terminator, which is crucial for controlling the molecular weight and properties of polymers during synthesis.[3][14]

-

Organocatalysis: It functions as an organocatalyst, notably in accelerating the Morita-Baylis-Hillman reaction by lowering the activation energy of the rate-determining step.[14]

-

Synthesis of Organoboron Compounds: It has been used in the specific synthesis of complex organoboron compounds, such as 4,4-dimethyl-2,5,5-triphenyl-l,3-dioxa-4-azonia-2-bora-5-boratacyclopentane.[14]

Analytical Characterization Workflow

A robust analytical workflow is essential to verify the identity, purity, and structure of this compound before its use in sensitive applications. The following protocol outlines a logical, self-validating system for its characterization.

Experimental Protocol: Identity and Purity Verification

The causality behind this multi-step approach is to build a comprehensive profile of the material. A melting point gives a quick indication of purity, while spectroscopic methods confirm the molecular structure, and titration provides quantitative data on the salt form.

Step 1: Melting Point Determination

-

Objective: To assess the purity of the compound. Impurities typically depress and broaden the melting range.

-

Methodology: A small, dry sample is packed into a capillary tube and heated slowly in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Expected Result: A sharp melting point within the literature range of 107-109 °C indicates high purity.[5]

Step 2: Spectroscopic Analysis (FTIR)

-

Objective: To confirm the presence of key functional groups.

-

Methodology: An infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

-

Expected Peaks: The spectrum should display characteristic absorptions for O-H (broad), C-H (stretch), and N-O bonds.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the precise molecular structure and isomeric purity.

-

Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Expected ¹H NMR Signals: The spectrum for this compound is expected to show a singlet for the two equivalent methyl groups (N-(CH₃)₂) and a broad singlet for the hydroxyl proton (OH), which may exchange with the solvent. The chemical shifts will be influenced by the protonation of the nitrogen.

Step 4: Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the parent molecule.

-

Methodology: The sample is analyzed using a mass spectrometer, typically with an electrospray ionization (ESI) source.

-

Expected Result: In positive ion mode, the spectrum should show a peak corresponding to the protonated free base [(CH₃)₂NOH + H]⁺. The mass of the free base is 61.08 g/mol .[15]

Diagram: Analytical Workflow

Sources

- 1. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]

- 2. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C2H7NO.ClH | CID 27969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 16645-06-0 [chemicalbook.com]

- 6. AB633888 | CAS 16645-06-0 – abcr Gute Chemie [abcr.com]

- 7. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. N,O-Dimethylhydroxylamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers | AIChE [proceedings.aiche.org]

- 13. 16645-06-0 | this compound | Ambeed.com [ambeed.com]

- 14. N,N-ジメチルヒドロキシルアミン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. N,O-Dimethylhydroxylamine | C2H7NO | CID 14232 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of N,N-Dimethylhydroxylamine Hydrochloride in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylhydroxylamine hydrochloride, a stable salt of the free hydroxylamine, is a versatile reagent in modern organic chemistry. It is frequently employed in the synthesis of hydroxamic acids, as a mild reducing agent, and as a scavenger for various reactive species. A thorough understanding of its solubility profile in different organic solvents is paramount for its effective use in reaction setup, work-up procedures, purification, and formulation. This guide provides an in-depth analysis of the factors governing its solubility, a compilation of available data, and a robust protocol for its experimental determination.

Core Physicochemical Properties Governing Solubility

The solubility of this compound is dictated by its distinct molecular structure. As a hydrochloride salt, it possesses a high degree of ionic character. The protonated dimethylhydroxylammonium cation and the chloride anion create a stable, high-lattice-energy crystal structure. For dissolution to occur, the solvent molecules must overcome this lattice energy through favorable interactions, primarily solvation of the individual ions.

The key molecular features influencing its solubility are:

-

Ionic Nature : The presence of a formal positive charge on the nitrogen atom and the counter chloride ion makes it inherently polar.

-

Hydrogen Bonding : The hydroxyl group (-OH) and the protonated amine (N-H+) are potent hydrogen bond donors. The oxygen and chloride ions can act as hydrogen bond acceptors.

-

Hydrocarbon Moieties : The two methyl groups provide a small degree of nonpolar character to the molecule.

These properties suggest that this compound will exhibit the highest solubility in polar, protic solvents that can effectively solvate both the cation and the anion through strong ion-dipole interactions and hydrogen bonding.

Solubility Profile: A Summary of Known Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. The available information is largely qualitative and derived from supplier technical data sheets and safety documents. This data is summarized below.

| Solvent | Solvent Type | Reported Solubility | Rationale for Solubility |

| Water | Polar Protic | Soluble[1] | Excellent solubility due to high polarity and hydrogen bonding capacity, which effectively solvates the ions. |

| Methanol | Polar Protic | Soluble[1][2] | High polarity and hydrogen bonding ability allow for effective solvation of the ionic compound. |

| Ethanol | Polar Protic | Soluble[1] | Similar to methanol, ethanol is a polar protic solvent capable of solvating the salt, though perhaps to a lesser extent due to its increased hydrocarbon character. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2] | High dielectric constant and polar nature allow it to dissolve ionic compounds, although it is a weaker hydrogen bond donor. |

| Chloroform (hot) | Weakly Polar | Soluble | Increased thermal energy in hot chloroform likely helps overcome the crystal lattice energy, and it can act as a weak hydrogen bond donor. |

| Isopropanol | Polar Protic | Sparingly Soluble | The bulkier isopropyl group reduces the solvent's polarity and ability to efficiently pack around and solvate the ions compared to methanol or ethanol. |

| Acetonitrile | Polar Aprotic | Somewhat Soluble | Acetonitrile is polar but lacks hydrogen bond donating ability, limiting its capacity to solvate the chloride anion effectively. |

| Acetone | Polar Aprotic | Almost Insoluble | While polar, acetone is a poor hydrogen bond donor and cannot effectively solvate the chloride anion. |

| Ethyl Acetate | Weakly Polar | Almost Insoluble | Low polarity and lack of hydrogen bonding make it a poor solvent for ionic salts. |

Visualizing the Factors of Solubility

The dissolution process is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. The following diagram illustrates the key factors influencing the solubility of this compound.

Sources

N,N-Dimethylhydroxylamine hydrochloride safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of N,N-Dimethylhydroxylamine Hydrochloride for Research and Development Professionals

Introduction

This compound is a chemical reagent utilized in various synthetic applications, including as a polymer-chain terminator.[1][2] Its utility in research and drug development necessitates a profound understanding of its properties to ensure safe handling and experimental integrity. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical safety protocols and handling procedures for this compound (CAS: 16645-06-0).

A notable point of potential confusion exists between this compound and its isomer, N,O-Dimethylhydroxylamine hydrochloride (CAS: 6638-79-5). While they share a molecular formula and weight, their structural differences can lead to distinct reactivity and toxicological profiles. This document focuses specifically on the N,N- isomer. However, given the greater availability of safety data for the N,O- isomer, which shares similar irritant properties, some procedural recommendations are based on established best practices for this class of compounds.

This guide moves beyond a simple checklist, delving into the causality behind safety measures to foster a culture of intrinsic laboratory safety.

Section 1: Compound Identification and Hazard Classification

A precise understanding of a chemical's identity and its official hazard classification is the foundation of a safe laboratory practice. This information dictates storage, handling, and emergency response procedures.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Hydroxy-N,N-dimethylamine hydrochloride, Dimethylhydroxylamine HCl[3] |

| CAS Number | 16645-06-0[1][3] |

| Molecular Formula | C₂H₈ClNO[3][4] |

| Molecular Weight | 97.54 g/mol [1][3][4] |

| Appearance | Light yellow hygroscopic crystals[3] |

GHS Hazard Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following framework for understanding its primary risks.

| GHS Classification | Details |

| Pictogram | |

| Signal Word | Warning [2] |

| Hazard Statements | H315: Causes skin irritation.[2][3]H319: Causes serious eye irritation.[2][3] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P317, P337+P317, P362+P364[3] |

Section 2: The Rationale Behind the Hazards

Understanding why a substance is hazardous is crucial for developing an intuitive sense of safety. The risks associated with this compound are directly linked to its chemical structure and properties.

-

Corrosivity and Irritation (H315, H319): As a hydrochloride salt, the compound can exhibit acidic properties, particularly in the presence of moisture. This acidity is a primary cause of its irritant nature to skin and eyes. Contact allows for localized chemical reactions with biological tissues, leading to inflammation, redness, and pain. Prolonged contact can cause more severe damage.

-

Hygroscopicity: The polar nature of the molecule and its ionic salt form make it hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5][6] This has two major implications for laboratory work:

-

Safety: Absorbed water can increase the compound's corrosivity and may lead to unforeseen reactions or degradation.

-

Experimental Integrity: The absorption of water will change the mass of the reagent, leading to significant errors in weighing and stoichiometry calculations. This directly impacts experimental reproducibility and the validity of results.

-

-

Chemical Incompatibilities:

-

Strong Oxidizing Agents: The hydroxylamine moiety is susceptible to oxidation. Mixing with strong oxidizers can lead to vigorous and potentially exothermic reactions, posing a fire or explosion risk.[5][7][8]

-

Strong Bases: As a hydrochloride salt, it will react with strong bases in an acid-base neutralization.[5] This reaction liberates the free N,N-Dimethylhydroxylamine, which may have different stability and hazard properties, and generates heat.

-

Section 3: Core Handling and Storage Protocols

A self-validating safety workflow ensures that checks and precautions are integrated into the standard operating procedure, minimizing the potential for human error. The following workflow is designed to be a logical progression from preparation to storage.

Figure 1: A four-phase workflow for the safe handling of this compound.

Protocol 3.1: Step-by-Step Handling Procedure

-

Preparation:

-

Before handling, consult the Safety Data Sheet (SDS).

-

Ensure a chemical fume hood is operational and the sash is at the appropriate height.

-

Confirm that a safety shower and eyewash station are accessible and unobstructed.[5][9]

-

Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]

-

Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.[5][7][10][11]

-

Respiratory Protection: Under normal conditions with proper use of a fume hood, respiratory protection is not required.[5] If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved N95 particulate respirator should be used.[7][10][12]

-

-

Aliquoting and Handling:

-

Conduct all manipulations of the solid compound inside a certified chemical fume hood to prevent inhalation of dust.[4][10][11][13]

-

When opening the container, do so slowly to prevent any pressure differences from causing the powder to become airborne.

-

Use a spatula to carefully transfer the solid. Avoid pouring the dry powder, as this generates dust.

-

For weighing, tare a sealed container (like a vial with a cap), add the compound, and re-seal before removing from the balance. This prevents contamination of the balance and moisture absorption.

-

-

Storage and Post-Handling:

-

After use, securely seal the container, preferably purging with an inert gas like argon or nitrogen to displace moist air.[6][14][15]

-

Store the container in a cool, dry, and well-ventilated place away from incompatible materials.[4][5][11][16] The storage area should be clearly marked.

-

Wipe down the spatula, balance, and fume hood surface with a damp cloth to decontaminate them.

-

Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the appropriate chemical waste stream.[10]

-

Wash hands thoroughly with soap and water after the procedure is complete.[5][7][11][16][17]

-

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.

Figure 2: Decision-making workflow for emergency incidents involving this compound.

Protocol 4.1: Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[5][6][11][14] Seek immediate medical attention.[4][6][14][17]

-

Skin Contact: Take off immediately all contaminated clothing.[6][14] Wash the affected area with plenty of soap and water.[5][11][13][17] If skin irritation occurs, seek medical advice.[5][17]

-

Inhalation: Move the affected person into fresh air and keep them at rest in a position comfortable for breathing.[6][13][14] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[4][11][13][17]

-

Ingestion: Do NOT induce vomiting.[11][13][17] Rinse the mouth with water.[4][10][11] Never give anything by mouth to an unconscious person.[4][10][11] Seek immediate medical attention.[4][6][14][17]

Protocol 4.2: Accidental Spills

-

Minor Spill:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert, dry absorbent material (such as vermiculite, sand, or earth).

-

Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[4][7][10][13][15][16] Avoid actions that generate dust.[4][5][6][10][16]

-

Decontaminate the area with a damp cloth.

-

-

Major Spill:

Protocol 4.3: Fire Response

-

The material is combustible but not highly flammable.[6][14]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][5][7][10][11][13]

-

Firefighter Precautions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5][6][7][11][13] During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas will be generated.[4][5][6][7][14]

Section 5: Waste Disposal

Proper disposal is a critical final step in the chemical lifecycle, essential for environmental protection and regulatory compliance.

-

Chemical Waste: All surplus this compound and material collected from spills must be disposed of as hazardous chemical waste.[10] Place it in a clearly labeled, sealed container.

-

Contaminated Materials: Used PPE (gloves, etc.), weigh boats, and cleaning materials that are contaminated with the chemical must also be disposed of as hazardous waste.[10] Do not mix with general laboratory trash.

-

Procedure: Follow all local, state, and federal regulations for hazardous waste disposal.[15][16] Consult with your institution's EH&S department for specific procedures, as they may involve contracting a licensed professional waste disposal service.[10][15] Do not empty into drains.[4][5][6][9][10]

Conclusion

The safe and effective use of this compound in a research setting is predicated on a thorough understanding of its hazards and the implementation of robust, logical safety protocols. By treating safety not as a list of rules but as an integral part of the scientific workflow—from preparation and handling to emergency response and disposal—researchers can mitigate risks to themselves, their colleagues, and their experiments. Adherence to the principles and protocols outlined in this guide will empower scientists to handle this valuable reagent with the confidence and competence required for innovative and safe research.

References

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet - N,O-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]

-

Capot Chemical. (2021, July 16). MSDS of N,O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, November 25). N,O-Dimethylhydroxylamine. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C2H7NO.ClH | CID 27969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. capotchem.com [capotchem.com]

- 11. echemi.com [echemi.com]

- 12. N,O-Dimethylhydroxylamine 98 6638-79-5 [sigmaaldrich.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. N,O-Dimethylhydroxylamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. dcfinechemicals.com [dcfinechemicals.com]

commercial availability and purity of N,N-Dimethylhydroxylamine hydrochloride

An In-Depth Technical Guide to the Commercial Availability and Purity of N,N-Dimethylhydroxylamine Hydrochloride

Introduction: Defining the Reagent and Clarifying Isomeric Identity

This compound (CAS RN: 16645-06-0) is a specialized chemical reagent belonging to the substituted hydroxylamine family.[1][2] Structurally, it features two methyl groups attached to the nitrogen atom of the hydroxylamine core. While commercially available, it is crucial for researchers and drug development professionals to distinguish it from its more commonly utilized isomer, N,O-Dimethylhydroxylamine hydrochloride (CAS RN: 6638-79-5).

The N,O-isomer is the well-known precursor for the formation of Weinreb amides, which are pivotal intermediates in organic synthesis for producing ketones from carboxylic acid derivatives.[3][4][5][6][7] In contrast, this compound finds its primary application as a polymer-chain terminator, where its distinct reactivity is leveraged to control polymerization processes.[1][8] This guide will focus exclusively on the N,N-isomer, providing a detailed overview of its commercial availability, purity standards, and the analytical methodologies required for its quality control.

Part 1: Commercial Availability and Sourcing

This compound is readily accessible through major global chemical suppliers, typically offered in high purity grades suitable for research and development purposes. Sourcing decisions should be based on the required quantity, specified purity, and the supplier's ability to provide a comprehensive Certificate of Analysis (CoA).

Table 1: Prominent Commercial Suppliers and Typical Specifications

| Supplier | Product Name | CAS Number | Stated Purity / Assay | Molecular Formula |

| Sigma-Aldrich | This compound | 16645-06-0 | 99% | (CH₃)₂NOH·HCl[2] |

| Santa Cruz Biotechnology | This compound | 16645-06-0 | Not specified; for research use | C₂H₇NO·HCl[1] |

Note: Researchers should always request a lot-specific CoA for detailed purity information.

The compound is typically supplied as a white to off-white solid or crystalline powder with a melting point in the range of 107-109 °C.[2] This physical characteristic serves as an initial, albeit basic, indicator of identity and purity.

Part 2: Purity Specifications and Potential Impurity Profile

For its designated applications, particularly in controlled polymerization, the purity of this compound is paramount. The presence of impurities can introduce variability, affect reaction kinetics, and compromise the integrity of the final product.

Common Purity Levels: The standard commercial grade for this reagent is typically ≥99%.[2] This level of purity is generally sufficient for most research applications. For more sensitive processes, further purification or sourcing from a supplier with more stringent quality control may be necessary.

Potential Impurities: The impurity profile is largely dictated by the synthetic route used for its manufacture. A common synthesis involves the controlled methylation of hydroxylamine. Potential impurities may therefore include:

-

Unreacted Starting Materials: Residual hydroxylamine or its salts.

-

Partially Methylated Intermediates: N-Methylhydroxylamine.

-

Over-Methylation Products: Trimethylammonium salts.

-

Inorganic Salts: Residual salts from pH adjustments or workup steps.

-

Residual Solvents: Solvents used during the reaction or purification process.

The causality behind demanding high purity is clear: reactive impurities like N-Methylhydroxylamine possess a different reactivity profile and can be incorporated into a polymer chain in an unintended manner, disrupting the controlled termination process.

Part 3: Quality Control and Purity Verification Workflow

A robust quality control (QC) system for an incoming reagent like this compound is a self-validating process. It relies on a combination of orthogonal analytical methods to confirm identity, quantify purity, and identify potential impurities.

Diagram: Quality Control Workflow

Caption: A typical quality control workflow for verifying the identity and purity of incoming this compound.

Experimental Protocols for Purity Verification

The following protocols describe key analytical methods for a comprehensive assessment of the reagent's quality.

1. Melting Point Determination

-

Principle: This method provides a quick assessment of purity. Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities tend to depress and broaden the melting range.

-

Methodology:

-

Place a small, dry sample of the crystalline powder into a capillary tube, sealed at one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus at a ramp rate of approximately 10-15 °C/minute for an initial rapid scan.

-

Observe the approximate melting temperature. Allow the apparatus to cool.

-

Perform a second, more precise measurement. Heat rapidly to within 15 °C of the approximate melting point, then reduce the ramp rate to 1-2 °C/minute.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion).

-

-

Self-Validation: The resulting range should be narrow (≤ 2 °C) and fall within the literature value (e.g., 107-109 °C[2]). A broad or depressed range indicates the presence of impurities.

2. Assay by Acid-Base Titration

-

Principle: As a hydrochloride salt, the compound can be accurately quantified by titrating it with a standardized strong base. This provides a direct measure of the molar content of the active substance.

-

Methodology:

-

Accurately weigh approximately 150-200 mg of this compound into a 125 mL Erlenmeyer flask.

-

Dissolve the sample in 50 mL of deionized water. Add 2-3 drops of a suitable indicator (e.g., phenolphthalein or use a calibrated pH meter).

-

Titrate the solution with standardized 0.1 M sodium hydroxide (NaOH) until the endpoint is reached (a persistent faint pink color for phenolphthalein, or the equivalence point on a pH titration curve).

-

Record the volume of NaOH titrant used.

-

Calculate the percent assay using the formula: % Assay = (V * M * MW) / (W * 10) Where:

-

V = Volume of NaOH in mL

-

M = Molarity of standardized NaOH

-

MW = Molecular Weight of the compound (97.54 g/mol [2])

-

W = Weight of the sample in grams

-

-

-

Trustworthiness: The protocol's trustworthiness is ensured by using a pre-standardized titrant and performing the titration in triplicate to ensure precision. The result should align closely with the purity stated by the supplier (e.g., ≥99%).

Part 4: Application-Specific Implications of Purity

The primary role of this compound as a polymer-chain terminator means that its purity directly influences the predictability and control of a polymerization reaction. The hydroxyl group (-OH) is the reactive moiety that terminates the growing polymer chain.

Causality in Polymerization:

-

High Purity: Ensures that the concentration of the terminating agent is precisely known. This allows for accurate stoichiometric calculations to control the average molecular weight of the resulting polymer.

-

Presence of Impurities: If impurities with different numbers of reactive sites are present (e.g., hydroxylamine with two N-H protons and one O-H), they can interfere with the termination process, leading to a polymer with a broader molecular weight distribution (polydispersity) and unpredictable properties.

Diagram: Logical Impact of Purity on Polymer Synthesis

Caption: The logical relationship between the purity of the chain terminator and the final polymer characteristics.

Conclusion

This compound is a commercially available reagent with a specific, yet critical, role in chemical synthesis, particularly in polymer chemistry. For researchers and drug development professionals, understanding its commercial landscape is only the first step. A critical appreciation for its isomeric identity, coupled with a robust, multi-faceted analytical approach to purity verification, is essential to ensure the reliability and reproducibility of the processes in which it is employed. The implementation of the quality control workflows and protocols described herein provides a framework for achieving that standard of scientific integrity.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N,O-Dimethylhydroxylamine Hydrochloride in Pharmaceutical Development. Retrieved from [Link]

-

Cenmed. N O-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE 98% (C005B-055905). Retrieved from [Link]

-

Wikipedia. N,O-Dimethylhydroxylamine. Retrieved from [Link]

- Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

-

PubChem. This compound | C2H7NO.ClH | CID 27969. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N,N-Dimethylhydroxylamine 99 16645-06-0 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | TCI AMERICA [tcichemicals.com]

- 5. N,O-二甲基羟胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. cenmed.com [cenmed.com]

- 7. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 8. N,N-Dimethylhydroxylamine 99 16645-06-0 [sigmaaldrich.com]

The Versatile Nucleophile: A Technical Guide to N,N-Dimethylhydroxylamine Hydrochloride in Modern Organic Synthesis

Abstract

N,N-Dimethylhydroxylamine hydrochloride, a stable and accessible reagent, has carved a significant niche in the synthetic organic chemist's toolbox. While renowned for its pivotal role in the venerable Weinreb ketone synthesis, its utility extends far beyond this singular application. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and explore its utility in the synthesis of Weinreb amides, oximes, and hydroxamic acids. Furthermore, this guide will shed light on its emerging roles as a mild reducing agent and a controller in radical polymerization reactions, offering a multifaceted perspective on this versatile reagent.

Introduction: Unveiling the Reactivity of this compound

This compound ((CH₃)₂NOH·HCl) is a white to off-white crystalline powder soluble in water and various organic solvents like methanol and ethanol.[1] Its structure, featuring a hydroxyl group attached to a dimethylated nitrogen atom, bestows upon it a unique blend of nucleophilicity and steric hindrance. The hydrochloride salt form enhances its stability and ease of handling, though it necessitates the use of a base in most reactions to liberate the free hydroxylamine.[2]

The core of its reactivity lies in the nucleophilic nature of the nitrogen and oxygen atoms. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electrophilic centers. The presence of the two methyl groups provides steric bulk, which can be strategically exploited to control the outcome of reactions, most notably in preventing the over-addition of organometallic reagents to carboxylic acid derivatives.

The Cornerstone Application: Weinreb Amide Synthesis for Controlled Carbonyl Compound Preparation

The most prominent application of this compound is in the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides.[3][4] This methodology has become a cornerstone of modern organic synthesis due to its remarkable ability to facilitate the clean and high-yielding preparation of ketones and aldehydes from carboxylic acids, a transformation often plagued by over-addition side reactions.[4]

The Mechanistic Advantage: Chelation-Controlled Reactivity

The success of the Weinreb ketone synthesis hinges on the stability of the tetrahedral intermediate formed upon nucleophilic attack of an organometallic reagent (e.g., Grignard or organolithium reagent) on the Weinreb amide. The N-methoxy group plays a crucial role in stabilizing this intermediate through chelation with the metal cation (e.g., Mg²⁺ or Li⁺). This five-membered chelate ring is remarkably stable at low temperatures, preventing the collapse of the intermediate and the subsequent addition of a second equivalent of the organometallic reagent.[5] Upon acidic workup, the stable intermediate hydrolyzes to afford the desired ketone in high yield.

Caption: Mechanism of Weinreb Ketone Synthesis.

Experimental Protocols for Weinreb Amide Formation

The preparation of Weinreb amides from carboxylic acids can be achieved through various coupling methods. The choice of coupling agent often depends on the substrate's functional group tolerance and the desired reaction conditions.

Table 1: Common Coupling Reagents for Weinreb Amide Synthesis

| Coupling Reagent | Typical Conditions | Advantages |

| Carbonyldiimidazole (CDI) | DCM or THF, room temperature | Mild conditions, avoids formation of acid chloride. |

| Dicyclohexylcarbodiimide (DCC) | DCM, room temperature | Effective for many carboxylic acids.[6] |

| Trimethylaluminum (AlMe₃) | DCM, 0 °C to room temperature | Can be used directly with esters. |

| Acid Chlorides | Chloroform, Pyridine, 0 °C to rt | High reactivity, suitable for less reactive acids.[7] |

Protocol 2.2.1: Weinreb Amide Synthesis using Carbonyldiimidazole (CDI)

-

To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until CO₂ evolution ceases.

-

In a separate flask, suspend this compound (1.1 equiv) in DCM and add a suitable base (e.g., triethylamine or N-methylmorpholine, 1.1 equiv) to neutralize the salt.

-

Add the neutralized N,N-Dimethylhydroxylamine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.

Synthesis of Oximes and Oxime Ethers: Versatile Intermediates

This compound serves as a precursor for the synthesis of oximes and, more specifically, O-alkyl oxime ethers. These functional groups are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][4]

Formation of O-Alkyl Oxime Ethers

The synthesis of O-alkyl oxime ethers typically involves the reaction of an aldehyde or ketone with an O-alkylhydroxylamine. This compound can be a starting point for the in-situ generation of O-methylhydroxylamine.

Protocol 3.1.1: One-Pot Synthesis of O-Methyl Oxime Ethers [8]

-

In a round-bottom flask, combine the aldehyde or ketone (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and a base such as anhydrous potassium carbonate (2.0 equiv) in a suitable solvent like tetrahydrofuran (THF).

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.2 equiv), to the mixture.

-

Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-